N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound is a synthetic isoquinoline-4-carboxamide derivative featuring a 1-(2-methoxyethyl)indole moiety at the N-position and a 3-methylbutyl substituent at the C2 position of the dihydroisoquinoline core.
Properties
Molecular Formula |
C26H29N3O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-18(2)11-13-29-17-22(19-7-4-5-8-20(19)26(29)31)25(30)27-23-9-6-10-24-21(23)12-14-28(24)15-16-32-3/h4-10,12,14,17-18H,11,13,15-16H2,1-3H3,(H,27,30) |
InChI Key |
BHJNVFKVHCLANM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions, where the indole nitrogen attacks an appropriate electrophile, such as 2-methoxyethyl chloride.
Formation of the Dihydroisoquinoline Carboxamide Moiety: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions to form the dihydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the dihydroisoquinoline moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require Lewis acids, such as aluminum chloride (AlCl₃), as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The dihydroisoquinoline moiety may also contribute to the compound’s biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among isoquinoline carboxamides include:
- Aromatic vs. Aliphatic Substituents : The 3-methylbutyl group in the target compound contrasts with aryl substituents (e.g., chlorophenyl, fluorophenyl) in analogs. Aliphatic chains may enhance lipophilicity and metabolic stability compared to halogenated aryl groups, which improve target affinity but increase toxicity risks .
- Indole vs. Pyrazole Moieties: The indole ring in the target compound differs from pyrazole-based analogs (e.g., N-(1-methylpyrazol-4-yl) derivatives).
Key Observations :
- Halogenated aryl groups (e.g., 3,4-dichlorophenyl) yield the lowest IC50 (1.3 μM), indicating high potency.
- The 3-methylbutyl group in the target compound may confer moderate affinity (estimated Kd ~2–5 μM based on alkyl chain analogs) but improved pharmacokinetics due to reduced polarity .
- Pyrazole-containing analogs exhibit variable Kd values (1.2–29.2 μM), suggesting substituent positioning critically impacts binding .
Pharmacokinetic and Stability Considerations
- Metabolic Stability: The methoxyethyl group in the target compound may reduce CYP450-mediated oxidation compared to diethylaminomethyl substituents in analogs (e.g., compounds), which are prone to N-dealkylation .
- Isomer Purity : Like derivatives, the target compound’s synthesis likely produces a single isomer, avoiding the enantiomeric complications seen in racemic pyrazole analogs .
Tables
Table 1. Comparison of Isoquinoline Carboxamide Analogs
| Compound Name (Simplified) | IC50 (μM) | Kd (μM) | Key Substituents |
|---|---|---|---|
| 3,4-Dichlorophenyl-methyl-pyrazole analog | 1.3 | 1.5 | Dichlorophenyl, pyrazole |
| 3-Chloro-4-fluorophenyl-pyrazole analog | 2.1 | 1.2 | Chloro-fluorophenyl, pyrazole |
| Target Compound (3-methylbutyl-indole analog) | nd | nd | 3-methylbutyl, methoxyethyl-indole |
Biological Activity
The compound N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a complex structure with an indole moiety and an isoquinoline derivative, characterized by the following molecular formula:
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : Approximately 325.46 g/mol
The presence of the methoxyethyl substituent on the indole ring and a carboxamide functional group contributes to its unique physicochemical properties, potentially influencing its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit notable antibacterial properties. For instance, derivatives of indole have been shown to possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of indole derivatives found that certain compounds displayed a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against Gram-positive bacteria, including MRSA .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | MRSA |
| Compound B | 1.0 | Staphylococcus epidermidis |
| Compound C | 3.90 | Staphylococcus aureus |
Anticancer Activity
Indole derivatives have also been investigated for their anticancer potential. Certain synthesized compounds have shown significant antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer cells.
Case Study: Cytotoxicity Assessment
In a recent study, several indole derivatives demonstrated IC₅₀ values indicating substantial cytotoxicity against cancer cells:
| Compound | IC₅₀ (μg/mL) | Cell Line |
|---|---|---|
| Compound X | 13 | A549 |
| Compound Y | 2 | MCF-7 |
| Compound Z | >50 | Non-tumor fibroblasts |
The biological activity of this compound may be attributed to its interaction with specific biological targets such as receptors and enzymes. Preliminary studies suggest potential interactions with serotonin receptors, which could elucidate its antidepressant effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-[triazolo[4,3-a]pyridin-3-yl]butanamide | Indole core with triazole substituent | Potential anti-cancer properties |
| 5F-MDMB-PICA | Indole derivative with fluorinated side chain | High potency in cannabinoid receptor activity |
| ADB-FUBINACA | Indazole derivative with similar side chains | Strong psychoactive effects |
These comparisons highlight the diversity of biological activities among indole derivatives and underscore the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
